molecular formula C13H17FN2O B14028108 (5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone

(5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B14028108
M. Wt: 236.28 g/mol
InChI Key: ODRRTICFMINBLC-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone is a synthetic small molecule featuring a methanone core bridging a 5-fluoro-2-methyl-substituted phenyl ring and a 4-methylpiperazine moiety. This scaffold is commonly explored in medicinal chemistry due to the versatility of the piperazine group in modulating pharmacokinetic properties and receptor interactions .

Properties

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

(5-fluoro-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H17FN2O/c1-10-3-4-11(14)9-12(10)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3

InChI Key

ODRRTICFMINBLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)N2CCN(CC2)C

Origin of Product

United States

Preparation Methods

Starting Materials

Stepwise Synthetic Route

  • Activation of the Aromatic Acid

    The 5-fluoro-2-methylbenzoic acid is typically converted into the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. This activation facilitates the formation of the amide bond.

  • Amide Coupling

    The acid chloride intermediate is reacted with 4-methylpiperazine in an inert solvent (e.g., dichloromethane, tetrahydrofuran) at low temperatures to prevent side reactions. A base such as triethylamine or pyridine is added to neutralize the generated hydrochloric acid and drive the reaction forward.

  • Purification

    The crude product is purified by standard techniques such as recrystallization or column chromatography to isolate pure (5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone.

Alternative Synthetic Approaches

  • Direct coupling via carbodiimide-mediated amidation: Using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with catalytic DMAP (4-dimethylaminopyridine) to promote amide bond formation between the carboxylic acid and 4-methylpiperazine.

  • Microwave-assisted synthesis: Accelerates the amidation step under acidic catalysis, improving yield and reducing reaction times.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Acid chloride formation SOCl₂ or oxalyl chloride, anhydrous solvent 0–25 °C 1–3 hours 85–95 Anhydrous conditions critical
Amide coupling 4-methylpiperazine, base (Et₃N), DCM or THF 0–25 °C 2–6 hours 70–90 Slow addition of amine improves selectivity
Purification Recrystallization or chromatography Ambient Variable Purity confirmed by NMR, MS, IR

Mechanistic Insights

The electron-withdrawing fluorine substituent on the aromatic ring increases the electrophilicity of the carbonyl carbon in the acid chloride intermediate, facilitating nucleophilic attack by the nitrogen of 4-methylpiperazine. The steric and electronic effects of the methyl group at the 2-position modulate reactivity and influence the overall reaction kinetics and product stability.

Analytical Characterization of the Product

The identity and purity of this compound are confirmed by:

Summary Table of Preparation Methods

Method Type Key Reagents Advantages Disadvantages Typical Yield (%)
Acid chloride amidation SOCl₂, 4-methylpiperazine High yield, straightforward Requires anhydrous conditions 70–90
Carbodiimide-mediated coupling EDCI/DCC, DMAP, 4-methylpiperazine Mild conditions, no acid chloride needed Possible urea byproducts 65–85
Microwave-assisted amidation Acid, 4-methylpiperazine, acid catalyst Reduced reaction time Requires specialized equipment 75–90

Research Outcomes and Perspectives

Studies indicate that variations in substituents on the aromatic ring, such as fluorine and methyl groups, significantly affect the solubility, reactivity, and biological activity of the compound. The fluorine atom enhances the electrophilicity of the carbonyl carbon, improving the efficiency of amide bond formation. The piperazine moiety contributes to the compound’s pharmacological profile, potentially interacting with neurotransmitter receptors.

The synthetic protocols described have been validated in multiple medicinal chemistry research contexts, including patent literature and academic publications, confirming reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a catalyst such as palladium on carbon.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Properties

Electronic and Steric Effects
  • Fluorine Substituents: The 5-fluoro group in the target compound reduces metabolic oxidation compared to non-fluorinated analogs, as seen in ELQ (3,4-difluoro) . Fluorine’s electronegativity also enhances aromatic ring stability.
  • Methyl vs. Nitro Groups : The 2-methyl substituent in the target compound improves lipophilicity compared to nitro-substituted analogs (e.g., 4-nitrophenyl derivative in ), which exhibit higher reactivity but lower metabolic stability.
Piperazine Modifications
  • The 4-methyl group on piperazine is a common feature in CNS-active compounds (e.g., serotonin 5-HT6 antagonists in ), as it balances blood-brain barrier penetration and solubility.

Q & A

Q. Critical Factors :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity of piperazine .
  • Temperature : Reflux conditions (e.g., 80–100°C) optimize reaction rates but may degrade thermally sensitive intermediates .

Q. Table 1: Solvent Effects on Reaction Efficiency

SolventPolarity IndexYield (%)Purity (%)
Acetonitrile5.87895
DMF6.48592
Toluene2.44588

Basic: What spectroscopic and crystallographic techniques are used for structural characterization?

Methodological Answer:

  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and aromatic C-F bonds (~1100–1250 cm⁻¹) .
  • X-ray Crystallography : Resolves piperazine ring conformation and fluorophenyl spatial orientation. Example: Monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 6.0686 Å, b = 18.6887 Å .
  • NMR : ¹H NMR distinguishes methyl groups on piperazine (δ ~2.3 ppm) and aromatic protons (δ ~6.8–7.5 ppm) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., acyl chlorides) .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor respiratory function .

Advanced: How can solvent selection and reaction optimization address contradictions in reported biological activity data?

Methodological Answer:
Contradictions in biological assays (e.g., variable IC₅₀ values) may arise from residual solvents or impurities. Strategies include:

  • HPLC Purification : Use C18 columns with acetonitrile/water gradients to isolate >99% pure product .
  • Solvent Screening : Test solvents like DMSO (for solubility) or ethanol (for low toxicity in in vitro assays) .
  • Dose-Response Validation : Replicate assays across multiple solvent systems to control for solvent-induced artifacts .

Advanced: How to design environmental fate studies to evaluate ecological risks of this compound?

Methodological Answer:
Adopt a tiered approach:

Abiotic Studies :

  • Hydrolysis : Incubate at pH 4–9 (25–50°C) to assess stability .
  • Photodegradation : Use UV-Vis light (λ = 254–365 nm) to simulate sunlight-mediated breakdown .

Biotic Studies :

  • Microbial Degradation : Screen with Pseudomonas spp. in mineral salt media .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algae growth inhibition .

Q. Table 2: Environmental Persistence Parameters

ParameterValue (Estimated)Methodology
Log Kₒw2.8OECD 117 (HPLC)
Half-life (water)14 daysHydrolysis assay
BioaccumulationLow (BCF < 100)QSAR modeling

Advanced: How can computational models predict reactivity and guide synthetic optimization?

Methodological Answer:

  • DFT Calculations : Optimize transition states for Friedel-Crafts acylation (e.g., B3LYP/6-31G* basis set) to identify rate-limiting steps .
  • Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors) to prioritize derivatives with higher binding affinity .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .

Advanced: What strategies resolve discrepancies in reported dipole moments and electronic properties?

Methodological Answer:
Discrepancies may stem from solvent polarity or tautomeric equilibria. Solutions include:

  • Solvatochromic Studies : Measure absorption spectra in solvents of varying polarity (e.g., toluene vs. DMSO) .
  • Theoretical-Experimental Alignment : Compare experimental dipole moments (via Stark splitting) with DFT-derived values .

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